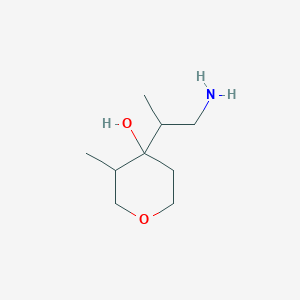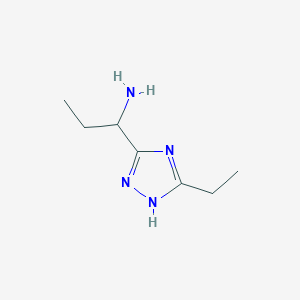
4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol is an organic compound with a unique structure that includes an oxane ring substituted with an aminopropyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methyloxan-4-one with 1-aminopropan-2-ol under acidic conditions. The reaction typically proceeds as follows:
- Dissolve 3-methyloxan-4-one in a suitable solvent such as dichloromethane.
- Add 1-aminopropan-2-ol to the solution.
- Introduce an acid catalyst, such as hydrochloric acid, to facilitate the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxane ring can be reduced to form a more saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(1-aminopropan-2-yl)-3-methyloxan-4-one.
Reduction: Formation of 4-(1-aminopropan-2-yl)-3-methyloxane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Aminopropan-2-yl)-2-fluorophenol: A similar compound with a fluorine substitution on the phenol ring.
1-Aminopropan-2-ol: A simpler compound with a similar aminopropyl group but lacking the oxane ring.
Uniqueness
4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol is unique due to its combination of an oxane ring and an aminopropyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
4-(1-aminopropan-2-yl)-3-methyloxan-4-ol |
InChI |
InChI=1S/C9H19NO2/c1-7(5-10)9(11)3-4-12-6-8(9)2/h7-8,11H,3-6,10H2,1-2H3 |
Clé InChI |
MBLGUDSPGDETAX-UHFFFAOYSA-N |
SMILES canonique |
CC1COCCC1(C(C)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1-(Aminomethyl)cyclopropyl]piperidin-4-ol](/img/structure/B13191536.png)
![6-Methyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B13191547.png)


![5-(Aminomethyl)-1-methyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13191572.png)

![tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B13191580.png)




![2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13191603.png)
